molecular formula C15H18ClN3O3S B2780695 3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034547-74-3

3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2780695
CAS RN: 2034547-74-3
M. Wt: 355.84
InChI Key: KCBBIDZNMSMKJP-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClN3O3S and its molecular weight is 355.84. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Studies on new benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, highlight their potential in photodynamic therapy for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Tumor Specificity

Further research into new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has shown interesting cytotoxic activities and carbonic anhydrase inhibitory effects. These compounds demonstrated tumor specificity and potential as carbonic anhydrase inhibitors, which are crucial for anti-tumor activity studies (Gul et al., 2016).

Anti-breast Cancer Potential

Another study focused on the synthesis and molecular docking of 4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl)Benzenesulfonamide, revealing its potential as an anti-breast cancer agent. The molecular docking studies showed promising binding energy, suggesting that this compound could be developed further as an anti-breast cancer drug (Putri et al., 2021).

Antimicrobial Activities

Research into new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties indicated significant antimicrobial activities against various pathogens. These studies underscore the potential of benzenesulfonamide derivatives as potent antimicrobial agents (Hassan, 2013).

Inhibitory Effects on Carbonic Anhydrase

Further studies have demonstrated the inhibitory effects of new 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides on carbonic anhydrase isoenzymes. These compounds exhibited cytotoxicity and were explored for their potential as novel anticancer agents, showing good selectivity and potency (Gul et al., 2016).

properties

IUPAC Name

3-chloro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-22-15-6-5-12(8-13(15)16)23(20,21)18-10-11-9-17-19-7-3-2-4-14(11)19/h5-6,8-9,18H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBIDZNMSMKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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